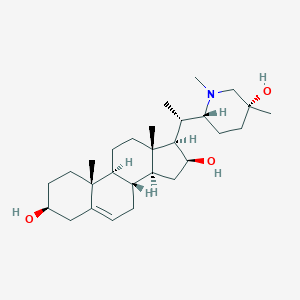
Pingbeinine
Description
Pingbeinine (Compound 59) is a steroidal alkaloid isolated from Fritillaria pallidiflora, a plant species traditionally used in Chinese medicine. Structurally, it features a steroidal backbone with distinct functional groups: a C27 α-hydroxyl group and a C15 β-hydroxyl group . Its molecular formula is C₂₈H₄₇NO₃, as confirmed by UPLC/QTOF-MS analysis . Pharmacologically, this compound exhibits anti-fungal, anti-inflammatory, and antitussive properties, making it a compound of interest in drug discovery .
Properties
CAS No. |
131984-89-9 |
|---|---|
Molecular Formula |
C28H47NO3 |
Molecular Weight |
445.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13S,14S,16S,17R)-17-[(1S)-1-[(2R,5R)-5-hydroxy-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |
InChI |
InChI=1S/C28H47NO3/c1-17(23-10-11-26(2,32)16-29(23)5)25-24(31)15-22-20-7-6-18-14-19(30)8-12-27(18,3)21(20)9-13-28(22,25)4/h6,17,19-25,30-32H,7-16H2,1-5H3/t17-,19+,20-,21+,22+,23-,24+,25+,26-,27+,28+/m1/s1 |
InChI Key |
JTBAWWCDNDKCDH-NCGAYPANSA-N |
SMILES |
CC(C1CCC(CN1C)(C)O)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O |
Isomeric SMILES |
C[C@H]([C@H]1CC[C@@](CN1C)(C)O)[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)O |
Canonical SMILES |
CC(C1CCC(CN1C)(C)O)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O |
Synonyms |
pingbeinine |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Overview of Pingbeinine and Related Compounds
Key Structural Differences and Implications
Hydroxylation Patterns :
- This compound’s C27 α-OH and C15 β-OH distinguish it from analogs like Walujewine A (C18 olefin) and Puqietinedione (diketone). These hydroxyl groups may enhance its anti-inflammatory effects by facilitating hydrogen bonding with target proteins .
- In contrast, Solanidine’s indole-integrated hexacyclic system enables interaction with neural receptors, explaining its neurotoxic effects .
Stereochemical Variations: Delavayine 60’s C22-S configuration and epiminocholestane skeleton suggest unique binding affinities, though its pharmacological profile remains uncharacterized .
Pharmacological Divergence
- Anti-fungal Activity : this compound outperforms Puqietinedione in anti-fungal assays, likely due to its hydroxyl groups’ role in disrupting fungal cell membranes .
- Neurotoxicity : Solanidine’s indole ring enables acetylcholinesterase inhibition, a feature absent in this compound .
- Bioavailability : Glycosylated derivatives like Hapepunine 95 may have superior pharmacokinetics compared to this compound, as glycosylation often enhances absorption .
Critical Considerations in Structural-Activity Relationships
- For instance, this compound and Walujewine A share a steroidal core but differ in functional groups, leading to distinct therapeutic profiles .
- Analytical Challenges: Differentiation of analogs like Pingbeimine A (C₂₇H₄₅NO₅) and this compound requires advanced techniques such as UPLC/QTOF-MS due to minor mass differences (e.g., 452.3496 vs. 468.3447 Da) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


